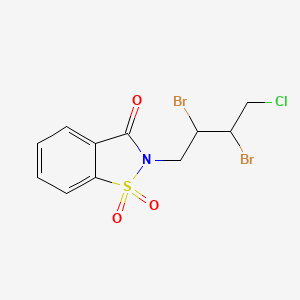

2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one

Description

2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one is a halogenated derivative of the benzothiazol-3-one scaffold. The core structure, 1,1-dioxo-1,2-benzothiazol-3-one (saccharin), is a well-known non-caloric sweetener and a versatile pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

2-(2,3-dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2ClNO3S/c12-8(5-14)9(13)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNUPMQBUXFKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution of bromine and chlorine atoms on the butyl chain. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the benzothiazole ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one with structurally related benzothiazol-3-one derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Structural Diversity: Halogenation (Br, Cl) and alkyl chain length significantly alter physicochemical properties. For example, the brominated derivatives (target compound and ) exhibit higher molecular weights and densities compared to non-halogenated analogs .

Synthetic Utility : Chloromethyl and bromo derivatives () serve as intermediates for further functionalization, whereas the target compound’s dibromo-chlorobutyl group may limit solubility but enhance stability.

Biological Activity

2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with specific halogenated alkyl groups. The process generally employs reagents such as dibromobutane and chlorobutanoyl chloride under controlled conditions to yield the desired product. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties. For instance, compounds related to benzothiazoles have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. Notably, it has shown cytotoxic effects against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells with IC50 values indicating moderate potency .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective capabilities in models of ischemia/reperfusion injury. These compounds demonstrated significant attenuation of neuronal damage and reactive oxygen species (ROS) scavenging activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Certain studies suggest that benzothiazole derivatives may inhibit specific enzymes involved in cancer cell metabolism and proliferation. For example, they have been shown to inhibit Raf-1 activity in cancer cells .

- Interaction with Cellular Targets : The compound's ability to interact with cellular proteins involved in apoptosis and cell cycle regulation is under investigation. This interaction is crucial for its anticancer efficacy.

Case Studies

Several case studies have highlighted the biological efficacy of related benzothiazole compounds:

- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various benzothiazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against tested bacterial strains .

- Cytotoxicity in Cancer Models : In a comparative study involving multiple benzothiazole derivatives, it was found that some exhibited significant cytotoxic effects on human cancer cell lines with log GI50 values indicating strong antiproliferative activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.